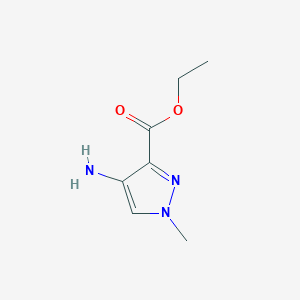

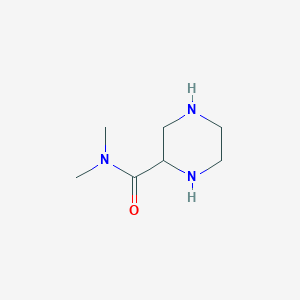

N,N-dimethylpiperazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

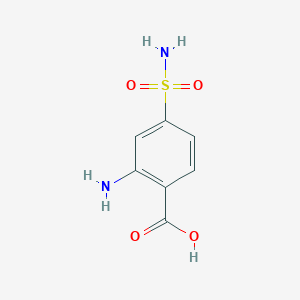

N,N-dimethylpiperazine-2-carboxamide (DPCA) is a cyclic diamine compound that has been studied for a variety of scientific and medical applications. It has been used in a variety of experiments in the fields of biochemistry, pharmacology, and cell biology. It has been found to have a wide range of biochemical and physiological effects, and is being studied for its potential therapeutic applications.

Scientific Research Applications

Biological Activity of Amidrazone Derivatives

Amidrazones, including compounds related to N,N-dimethylpiperazine-2-carboxamide, are utilized in chemical synthesis, industry, and agriculture. Their structures are diverse, encompassing derivatives, complexes, and cyclic compounds. Amidrazone derivatives exhibit a wide range of biological activities, such as tuberculostatic, antibacterial, antifungal, antiparasitic, antiviral, anti-inflammatory, cytoprotective, and antitumor properties. They are also utilized as furin and acetylocholinesterase inhibitors. Amidrazone derivatives are being researched for their potential as therapeutic substances due to their significant biological activities and the possibility of drug repositioning for new therapeutic targets (Paprocka et al., 2022).

2,5-Diketopiperazines: Synthesis and Bioactivity

2,5-Diketopiperazines (DKPs), simple peptide derivatives formed by the condensation of two amino acids, are critical bioactive substances with diverse structures. DKPs are sourced from fungi, bacteria, plants, and animals and synthesized chemically and biologically. They exhibit a variety of pharmacological activities, including anticancer, antibacterial, antithrombotic, neuron protective, and analgesic effects. The mass spectrometry method is widely used for the structural analysis of DKPs. The current research indicates the potential of DKPs, including those structurally related to this compound, in various therapeutic applications, although more extensive research is needed for drug development (Jia et al., 2022).

Metabolic Profiling of Psychedelics in Human Biofluids

Research indicates the potential of using 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy in psychedelic research, including the study of N,N-dimethyltryptamine (DMT) and its derivatives. This method allows for the measurement of the breakdown of drugs into metabolites and their metabolic consequences from various biofluids. The current use of 1H NMR in psychedelic research primarily involves structural elucidation and analytical characterization of molecules. Future directions include real-time NMR, in vivo 1H nuclear magnetic resonance spectroscopy (MRS), and 1H NMR studies of the gut microbiome. These methodologies may offer new insights into the metabolic profiling of substances structurally related to this compound (Vilca-Melendez et al., 2021).

Safety and Hazards

The safety information available indicates that N,N-dimethylpiperazine-2-carboxamide is potentially dangerous. The hazard statements include H303 and H320, which suggest that it may be harmful if swallowed and causes eye irritation . The precautionary statements include P305+351+338, which suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Properties

IUPAC Name |

N,N-dimethylpiperazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-10(2)7(11)6-5-8-3-4-9-6/h6,8-9H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWYSRAIAUAMJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CNCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)